

# Application Notes and Protocols for IC87201 in Opioid Reward Studies

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## Compound of Interest

Compound Name: IC87201

Cat. No.: B10788218

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These application notes provide a comprehensive overview of the use of **IC87201**, a small molecule inhibitor of the interaction between Postsynaptic Density-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS), in the investigation of opioid reward mechanisms. The following sections detail the underlying signaling pathways, experimental protocols for key behavioral and neurochemical assays, and relevant quantitative data.

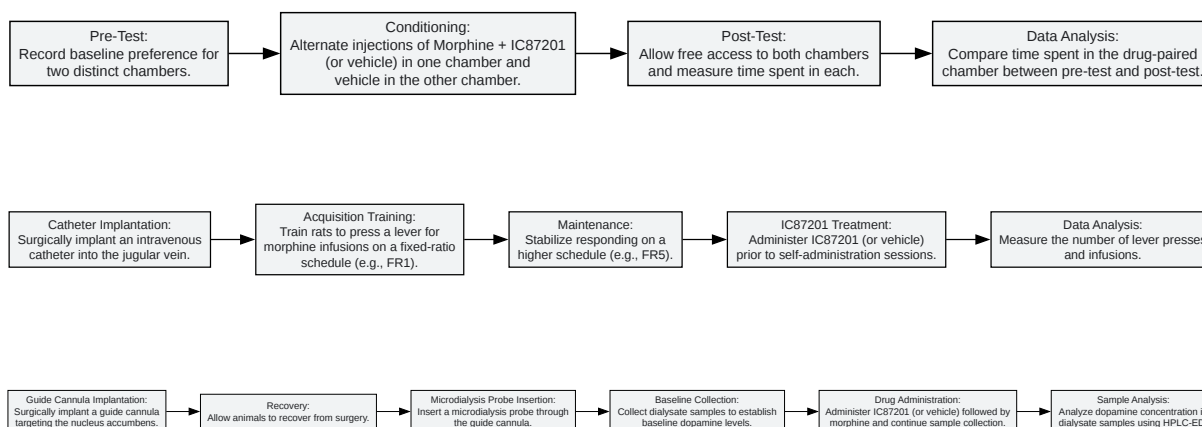
## Introduction

Opioid addiction is a complex neurobiological disorder characterized by compulsive drug-seeking and use. The rewarding effects of opioids are primarily mediated by the mesolimbic dopamine system. Emerging evidence suggests that glutamatergic signaling, particularly through the N-methyl-D-aspartate receptor (NMDAR), plays a critical role in the development and expression of opioid-induced reward and addiction. **IC87201** offers a novel therapeutic strategy by targeting the protein-protein interaction between PSD-95 and nNOS, a key downstream signaling complex of the NMDAR. By disrupting this interaction, **IC87201** can attenuate the rewarding effects of opioids without the adverse side effects associated with direct NMDAR antagonists.

## Signaling Pathway of Opioid Reward and IC87201 Intervention

Opioids, such as morphine, increase dopamine release in the nucleus accumbens (NAc), a critical brain region for reward processing. This is achieved, in part, through the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA). Concurrently, chronic opioid exposure leads to neuroadaptations in glutamatergic signaling. The activation of NMDARs in brain regions like the NAc triggers a cascade of intracellular events, including the production of nitric oxide (NO) by nNOS. PSD-95, a scaffolding protein, facilitates the coupling of nNOS to the NMDAR, thereby enhancing NO production. This NMDAR-PSD-95-nNOS signaling pathway is implicated in the synaptic plasticity underlying opioid-associated memories and reward.

**IC87201** acts by disrupting the interaction between the PDZ domain of PSD-95 and the N-terminal region of nNOS. This prevents the efficient activation of nNOS following NMDAR stimulation, leading to a reduction in NO production and subsequent downstream signaling events that contribute to the rewarding properties of opioids.



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